molecular formula C20H22N6OS B2399543 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1251560-93-6

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2399543
CAS RN: 1251560-93-6
M. Wt: 394.5
InChI Key: VQYITYFOHWVCQO-UHFFFAOYSA-N
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Description

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C20H22N6OS and its molecular weight is 394.5. The purity is usually 95%.
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Scientific Research Applications

Research Applications of Arylpiperazine Derivatives

Arylpiperazine derivatives, to which the compound structurally relates, are extensively studied for their potential therapeutic applications. These compounds often display a wide range of biological activities, including acting on various neurotransmitter systems such as serotonin (5-HT) and dopamine (DA), which are critical in the pathophysiology of numerous central nervous system (CNS) disorders.

Neuropharmacological Studies

Arylpiperazine derivatives have been explored for their neuropharmacological properties, particularly their potential as anxiolytic and antidepressant agents. The anxiolytic-like effects of new arylpiperazine derivatives containing various nuclei have been evaluated through behavioral and biochemical studies, focusing on their effects on the GABAergic and 5-HT systems (Kędzierska et al., 2019). These studies often involve evaluating the compounds' efficacy in models of anxiety and depression, indicating the potential of arylpiperazine derivatives in treating such disorders.

Anticancer Research

Compounds with similar structures have been investigated for their anticancer properties. Metabolites of certain drugs, including those with arylpiperazine units, have been studied for their ability to inhibit various cancer cell lines. This research direction is crucial for developing new therapeutic agents against different types of cancer.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Understanding the metabolism and disposition of compounds similar to "1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone" is essential for drug development. Studies such as the metabolism and disposition of BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, provide insights into how these compounds are metabolized and excreted in humans (Christopher et al., 2010). Such research is critical for optimizing the pharmacological profile of new drugs.

properties

IUPAC Name

1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c1-15-4-2-6-17(21-15)22-18-7-8-19(24-23-18)25-9-11-26(12-10-25)20(27)14-16-5-3-13-28-16/h2-8,13H,9-12,14H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYITYFOHWVCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

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